molecular formula C13H22ClN B6344308 (2-Methylpropyl)(3-phenylpropyl)amine hydrochloride CAS No. 1240579-01-4

(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride

Cat. No. B6344308
CAS RN: 1240579-01-4
M. Wt: 227.77 g/mol
InChI Key: ANVOJLWETHJMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is a chemical compound with the CAS Number: 1311315-22-6 . It has a molecular weight of 227.78 . The compound is also known as N-isobutyl-1-phenyl-1-propanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular formula of “(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is C13H22ClN. The InChI code is 1S/C13H21N.ClH/c1-4-13 (14-10-11 (2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H .


Physical And Chemical Properties Analysis

“(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is a powder at room temperature . It has a molecular weight of 227.78 .

Scientific Research Applications

Polymer Stabilization

A study by Aghamali̇yev et al. (2018) explored the synthesis of a compound through the interaction of specific amines and imidazoline, where the amine compounds were purified and tested as thermostabilizers for polypropylene. This research highlights the potential of such amine compounds in enhancing the thermal stability of polymers (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an acidic medium. Their study demonstrates the effectiveness of these compounds in forming a protective layer on the steel surface, potentially useful for industrial applications in corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Cancer Research

Pettit et al. (2003) reported the synthesis and evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives as cancer cell growth inhibitors. This research offers insights into the design of new antineoplastic agents targeting cancer cells (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).

Antimicrobial Activities

Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the preparation of new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast, indicating the potential application of these compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

CO2 Adsorption

Prenzel, Wilhelm, & Rezwan (2014) tailored amine-functionalized hybrid ceramics for CO2 adsorption. Their work is crucial for developing new materials for gas separation and capture technologies, especially in tackling CO2 emissions (Prenzel, Wilhelm, & Rezwan, 2014).

Catalysis

Heutling, Pohlki, & Doye (2004) explored the use of [Ind(2)TiMe(2)] as a catalyst for the intermolecular hydroamination of alkynes, presenting a method for the synthesis of secondary amines. This catalytic approach opens avenues for the development of efficient synthesis processes in organic chemistry (Heutling, Pohlki, & Doye, 2004).

Organic Synthesis

Desrosiers, Côté, Boezio, & Charette (2006) demonstrated the catalytic addition of diorganozinc reagents to imines, leading to the preparation of enantiomerically enriched amines. This method is significant for the synthesis of chiral compounds, which are valuable in pharmaceuticals and agrochemicals (Desrosiers, Côté, Boezio, & Charette, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,14H,6,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVOJLWETHJMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.